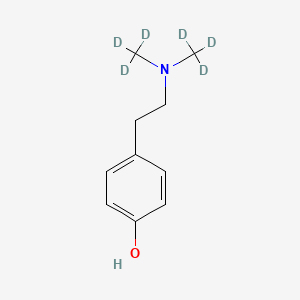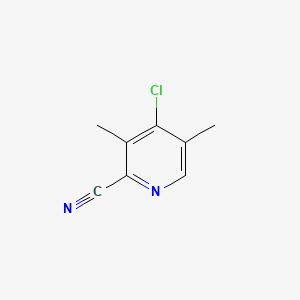
Trimecaine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimecaine-d10 Hydrochloride is a biochemical used for proteomics research . It is an organic compound used as a local anesthetic and cardial antiarrhythmic . It is a white crystalline powder readily soluble in water and ethanol .
Molecular Structure Analysis
The molecular formula of Trimecaine-d10 Hydrochloride is C15H15D10ClN2O . The average molecular weight is 294.889 .Physical And Chemical Properties Analysis
Trimecaine-d10 Hydrochloride is a white crystalline powder that is readily soluble in water and ethanol . The molecular weight is 294.889 . Further physical and chemical properties are not explicitly mentioned in the search results.Wirkmechanismus
Safety and Hazards
While specific safety data for Trimecaine-d10 Hydrochloride is not available, related compounds such as Trimecaine have been noted to have potential hazards. For instance, Trimecaine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle Trimecaine-d10 Hydrochloride with appropriate safety measures.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trimecaine-d10 Hydrochloride involves the reaction of p-aminobenzoic acid with diethyl sulfate to form ethyl ester of p-aminobenzoic acid. The ester is then reacted with 2,2,2-trichloroethyl chloroformate to form the corresponding mixed anhydride. The mixed anhydride is then reacted with 2-(diethylamino)ethanol to form the desired compound, Trimecaine-d10 Hydrochloride.", "Starting Materials": [ "p-Aminobenzoic acid", "Diethyl sulfate", "2,2,2-Trichloroethyl chloroformate", "2-(Diethylamino)ethanol", "Deuterium oxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: React p-aminobenzoic acid with diethyl sulfate in the presence of a base such as sodium hydroxide to form the ethyl ester of p-aminobenzoic acid", "Step 2: React the ethyl ester of p-aminobenzoic acid with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine to form the mixed anhydride", "Step 3: React the mixed anhydride with 2-(diethylamino)ethanol in the presence of a base such as triethylamine to form Trimecaine-d10", "Step 4: React Trimecaine-d10 with hydrochloric acid in deuterium oxide to form Trimecaine-d10 Hydrochloride" ] } | |
CAS-Nummer |
1346603-63-1 |
Produktname |
Trimecaine-d10 Hydrochloride |
Molekularformel |
C15H25ClN2O |
Molekulargewicht |
294.889 |
IUPAC-Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |
InChI-Schlüssel |
KOOGJYYOMPUGCW-JFIZAEKHSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Synonyme |
2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
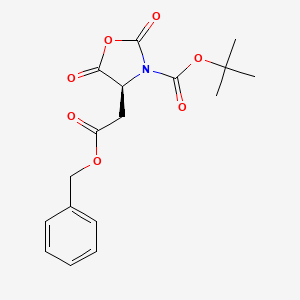
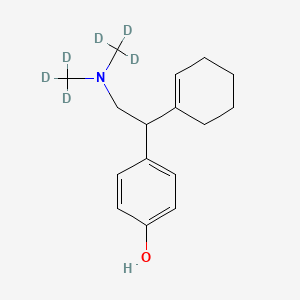
![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
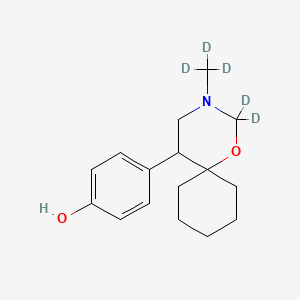
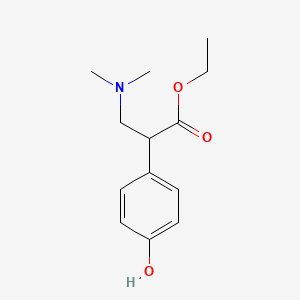
![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)
